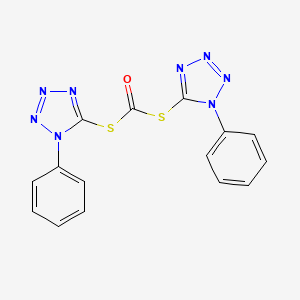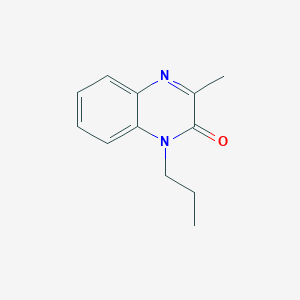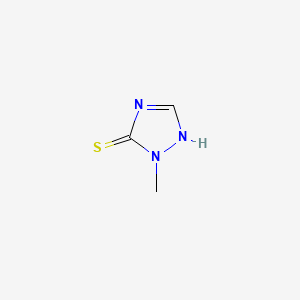
Quinazoline 3-oxide
Overview
Description
Quinazoline 3-oxide is a heterocyclic aromatic organic compound that belongs to the quinazoline family. It is characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3, with an oxygen atom attached to the nitrogen at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline 3-oxide typically involves the oxidation of quinazoline derivatives. One common method is the oxidation of quinazoline using hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) under mild conditions . Another approach involves the use of transition metal catalysts, such as palladium or copper, to facilitate the oxidation process . For example, a palladium-catalyzed three-component reaction of 2-azidobenzaldehyde, isocyanide, and hydroxylamine hydrochloride has been developed to produce this compound in a one-pot fashion .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. The use of transition metal catalysts and optimized reaction conditions allows for high yields and purity of the final product. Additionally, continuous flow reactors and automated synthesis platforms are utilized to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinazoline 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinazoline N-oxides.
Reduction: Reduction of this compound can yield quinazoline derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, MCPBA, palladium, copper, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of organic solvents such as dichloromethane or ethanol .
Major Products Formed
Major products formed from the reactions of this compound include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds. These products are valuable intermediates in the synthesis of more complex molecules with potential biological activities .
Scientific Research Applications
Quinazoline 3-oxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinazoline 3-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biological processes. For example, this compound derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the this compound derivative being studied .
Comparison with Similar Compounds
Quinazoline 3-oxide can be compared with other similar compounds, such as quinazoline N-oxides and quinazolinone derivatives. While all these compounds share a common quinazoline core, they differ in their oxidation states and functional groups. This compound is unique due to the presence of an oxygen atom attached to the nitrogen at position 3, which imparts distinct reactivity and biological properties .
List of Similar Compounds
- Quinazoline N-oxides
- Quinazolinone derivatives
- Benzodiazepine analogues
- Polycyclic compounds with quinazoline cores
Properties
IUPAC Name |
3-oxidoquinazolin-3-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-10-5-7-3-1-2-4-8(7)9-6-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBZGDNWBRCXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C=N2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32907-43-0 | |
| Record name | Quinazoline 3-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid](/img/structure/B3051257.png)


